Cas no 2229099-23-2 (1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)

1-2-(Dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a dimethylamino-substituted phenyl group and a carboxylic acid functionality. Its unique structure, combining a rigid cyclopropane ring with an electron-donating dimethylamino group, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The steric hindrance from the geminal dimethyl groups enhances stability, while the carboxylic acid moiety allows for further functionalization. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or ligands, due to its conformational constraints and modifiable reactivity. Its well-defined stereochemistry also supports applications in asymmetric synthesis.
1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229099-23-2 structure
Product Name:1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2229099-23-2
MF:C14H19NO2
MW:233.30616402626
CID:5997885
PubChem ID:165710300
Update Time:2025-10-22

1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
    • EN300-1759509
    • 1-[2-(dimethylamino)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229099-23-2
    • Inchi: 1S/C14H19NO2/c1-13(2)9-14(13,12(16)17)10-7-5-6-8-11(10)15(3)4/h5-8H,9H2,1-4H3,(H,16,17)
    • InChI Key: DDMWWXPHEMMLJM-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=CC=2N(C)C)CC1(C)C)=O

Computed Properties

  • Exact Mass: 233.141578849g/mol
  • Monoisotopic Mass: 233.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 40.5Ų

1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature

Additional information on 1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid

1-2-(Dimethylamino)Phenyl-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2229099-23-2, known as 1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its dimethylamino phenyl group, which contributes to its distinctive chemical properties. The molecule also features a carboxylic acid functional group, making it a versatile compound with potential applications in drug design and material science.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their unique electronic properties and structural rigidity. The dimethylamino group in this compound acts as a electron-donating substituent, which can influence the molecule's reactivity and bioavailability. This makes it an attractive candidate for the development of bioactive molecules and drug delivery systems. Researchers have explored its potential as a building block for constructing complex molecular architectures, particularly in the synthesis of enzyme inhibitors and antiviral agents.

The synthesis of 1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid involves a multi-step process that typically includes the formation of the cyclopropane ring through [insertion reactions] or [carbene transfer methods]. The introduction of the dimethylamino phenyl group requires careful control of reaction conditions to ensure regioselectivity and yield optimization. Advanced techniques such as [molecular modeling] and [computational chemistry] have been employed to predict the most favorable reaction pathways and intermediates.

In terms of biological activity, this compound has shown promise in preliminary assays targeting specific enzymes and receptors. Its biocompatibility has been evaluated in vitro, demonstrating minimal cytotoxicity under physiological conditions. This suggests that it could be a safe candidate for further preclinical studies. Additionally, its ability to form stable complexes with certain proteins has opened avenues for its use in biosensor development and molecular imaging applications.

The structural features of this compound also make it an interesting subject for studying non-covalent interactions, such as hydrogen bonding and π–π stacking. These interactions play a crucial role in determining the compound's solubility, stability, and bioavailability. Recent advancements in analytical techniques, such as [nuclear magnetic resonance (NMR)] and [X-ray crystallography], have provided deeper insights into its molecular geometry and conformational flexibility.

From an environmental perspective, the degradation pathways of this compound have been investigated to assess its potential impact on ecosystems. Studies indicate that it undergoes slow biodegradation under aerobic conditions, which raises concerns about its long-term persistence in the environment. However, its low toxicity profile suggests that it poses minimal risk to aquatic life when used responsibly.

In conclusion, 1-2-(dimethylamino)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid is a multifaceted compound with significant potential in various scientific domains. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing both fundamental chemistry research and applied technologies. As ongoing studies continue to unravel its properties and applications, this compound is poised to make meaningful contributions to the fields of medicine, materials science, and environmental chemistry.

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